Landomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

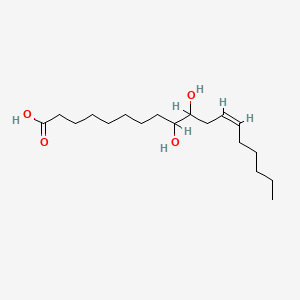

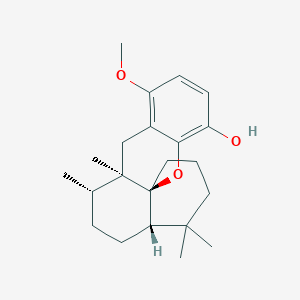

Landomycin A is an oligosaccharide. It has a role as a metabolite.

Applications De Recherche Scientifique

Gene Transcription Unbalancing for New Compound Generation

- The landomycin A cluster, known for its biosynthetic complexity, was manipulated to generate novel compounds. By decoupling structural genes from native regulators and expressing them under a synthetic promoter in Streptomyces albus J1074, researchers created new compounds including fridamycin F and G. This demonstrates the significance of balanced gene expression in producing landomycin A and its derivatives (Myronovskyi et al., 2016).

Total Synthesis of Landomycin A

- A significant achievement in the field is the first total synthesis of landomycin A. This complex process, comprising 63 steps and a 0.34% overall yield, starts from basic compounds like 2,5-dihydroxybenzoic acid and d-xylose. This synthesis provides a pathway for further research into the medicinal potential of landomycin A (Yang, Fu, & Yu, 2011).

Nanoconjugate for Cancer Therapy

- A novel approach involves conjugating landomycin A with C60 fullerene to create a targeted cancer therapy. This nanoconjugate showed increased toxicity towards cancer cells and reduced toxicity towards normal cells, suggesting a promising avenue for cancer treatment (Bilobrov et al., 2018).

Mechanisms in Cancer Cell Death

- Landomycin E, related to landomycin A, induces a complex cell death in leukemia cells. This process involves rapid hydrogen peroxide generation and a unique pattern of caspase activation, differing significantly from drugs like doxorubicin. This insight could guide the development of more tolerable drug candidates (Panchuk et al., 2017).

Study of Landomycin A and C60 Fullerene Complexation

- Research into the complexation between landomycin A and C60 fullerene in aqueous solution has provided foundational knowledge for exploring biological interactions of these compounds. This study is crucial for understanding the potential therapeutic applications of such combinations (Prylutskyy et al., 2016).

Expanding Family of Polyketide Natural Products

- A review covering landomycins, including landomycin A, highlights their strong antitumor activity and potential as drug leads. The review emphasizes the role of combinatorial biosynthesis in exploring chemical structures around landomycin A for medicinal purposes (Ostash, Korynevska, Stoika, & Fedorenko, 2009).

ROS in Tumor Cells Apoptosis by Landomycin A

- Landomycin A induces apoptosis in tumor cells by increasing reactive oxygen species (ROS) levels. This effect was observed in human T-leukemia cells, highlighting the role of ROS in landomycin A's antitumor activity (Lehka, Panchuk, Berger, Rohr, & Stoika, 2015).

Biosynthetic Gene Cluster Studies

- Studies on the biosynthetic gene cluster of landomycin A in Streptomyces cyanogenus have led to the generation of novel landomycin compounds with altered saccharide patterns, providing insight into the biosynthesis process and potential for new therapeutic agents (Zhu et al., 2007).

Propriétés

Nom du produit |

Landomycin A |

|---|---|

Formule moléculaire |

C55H74O22 |

Poids moléculaire |

1087.2 g/mol |

Nom IUPAC |

(6R)-1,6,11-trihydroxy-8-[(2S,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C55H74O22/c1-21-14-28-16-32(59)47-49(45(28)31(58)15-21)53(65)46-30(57)8-10-36(48(46)52(47)64)73-42-18-34(61)55(27(7)71-42)77-44-20-38(51(63)25(5)69-44)75-40-13-11-35(23(3)67-40)72-41-17-33(60)54(26(6)70-41)76-43-19-37(50(62)24(4)68-43)74-39-12-9-29(56)22(2)66-39/h8,10,14-15,22-27,29,32-35,37-44,50-51,54-63H,9,11-13,16-20H2,1-7H3/t22-,23-,24+,25+,26+,27+,29-,32+,33+,34+,35-,37+,38+,39-,40-,41-,42-,43-,44-,50+,51+,54+,55+/m0/s1 |

Clé InChI |

YMSZNAXJMXNNPT-OPAYXXSESA-N |

SMILES isomérique |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@H]4CC[C@@H](O[C@H]4C)O[C@@H]5C[C@@H](O[C@@H]([C@H]5O)C)O[C@@H]6[C@H](O[C@H](C[C@H]6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)[C@@H](CC1=C9C(=CC(=C1)C)O)O)C)C)O |

SMILES canonique |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3C(OC(CC3O)OC4CCC(OC4C)OC5CC(OC(C5O)C)OC6C(OC(CC6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)C(CC1=C9C(=CC(=C1)C)O)O)C)C)O |

Synonymes |

landomycin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)

![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)

![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)

![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)